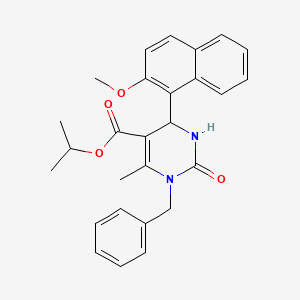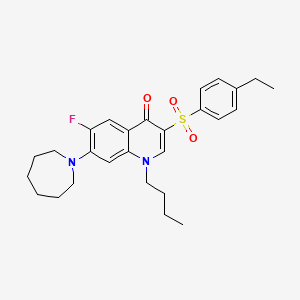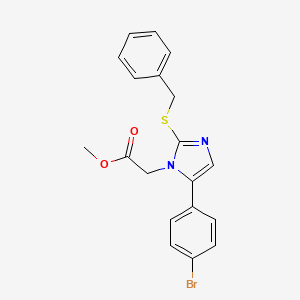
5-(4-chlorophenoxymethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von WAY-301122 umfasst die Reaktion von 4-Chlorphenylhydrazin mit Schwefelkohlenstoff und Kaliumhydroxid zur Bildung von 4-Chlorphenyl-1,2,4-triazol-3-thiol. Dieses Zwischenprodukt wird dann in Gegenwart einer Base mit 4-Chlorbenzychlorid umgesetzt, um WAY-301122 zu erhalten. Industrielle Produktionsverfahren umfassen typischerweise ähnliche Syntheserouten, jedoch in größerem Maßstab mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
WAY-301122 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können es in das entsprechende Thiol umwandeln.
Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Chlorphenylgruppen. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine.
Wissenschaftliche Forschungsanwendungen
WAY-301122 hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese und als Referenzverbindung in der analytischen Chemie verwendet.
Biologie: Es wird wegen seiner zytotoxischen Wirkungen auf Krebszellen untersucht, insbesondere wegen seiner Fähigkeit, die DNA-Topoisomerase II zu hemmen.
Medizin: Es laufen Forschungen, um sein Potenzial als Antikrebsmittel zu untersuchen.
Industrie: Es wird bei der Entwicklung von Fungiziden und anderen bioaktiven Verbindungen eingesetzt
Wirkmechanismus
WAY-301122 entfaltet seine Wirkungen hauptsächlich durch die Hemmung der DNA-Topoisomerase II, einem Enzym, das für die DNA-Replikation und Zellteilung entscheidend ist. Durch die Hemmung dieses Enzyms induziert WAY-301122 DNA-Schäden und Apoptose in Krebszellen. Zu den beteiligten molekularen Zielen und Signalwegen gehören das Enzym DNA-Topoisomerase II und die apoptotischen Signalwege .
Wirkmechanismus
WAY-301122 exerts its effects primarily through the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, WAY-301122 induces DNA damage and apoptosis in cancer cells. The molecular targets and pathways involved include the DNA topoisomerase II enzyme and the apoptotic signaling pathways .
Vergleich Mit ähnlichen Verbindungen
WAY-301122 ist aufgrund seiner dualen Chlorphenyl- und Triazol-Thiol-Struktur einzigartig, die zu seiner starken Bioaktivität beiträgt. Ähnliche Verbindungen sind:
Etoposide: Ein weiterer DNA-Topoisomerase-II-Inhibitor, der in der Krebstherapie eingesetzt wird.
Mitoxantron: Ein synthetisches Anthracendion mit ähnlichen Wirkmechanismen.
Doxorubicin: Ein Anthracyclin-Antibiotikum, das ebenfalls die DNA-Topoisomerase II angreift
WAY-301122 zeichnet sich durch seine spezifischen strukturellen Merkmale und die Kombination seiner zytotoxischen, anti-krebshemmenden und fungiziden Eigenschaften aus.
Eigenschaften
IUPAC Name |
3-[(4-chlorophenoxy)methyl]-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3OS/c16-10-1-5-12(6-2-10)20-14(18-19-15(20)22)9-21-13-7-3-11(17)4-8-13/h1-8H,9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGDUTFBYUEICO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NNC2=S)COC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[2-(2-methoxyphenoxy)ethyl]piperidine-4-carboxamide](/img/structure/B2859586.png)


![2-Chloro-N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]propanamide](/img/structure/B2859590.png)


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2859597.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2859598.png)

![N'-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B2859600.png)
![[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2859602.png)
![2-Amino-6-benzyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2859603.png)


